molecular formula C21H17BrN2O3 B5972319 N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide

Cat. No.: B5972319
M. Wt: 425.3 g/mol
InChI Key: WGERTQJZWXFIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide is a synthetic organic compound characterized by the presence of benzamide, bromine, and methoxy functional groups

Properties

IUPAC Name

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-27-19-11-10-15(12-18(19)22)21(26)24-17-9-5-8-16(13-17)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERTQJZWXFIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of this acid chloride with 3-aminobenzamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzamide moiety can undergo reduction to form corresponding amines.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of N-(3-benzamidophenyl)-3-substituted-4-methoxybenzamides.

    Oxidation: Formation of N-(3-benzamidophenyl)-3-hydroxy-4-methoxybenzamide.

    Reduction: Formation of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzylamine.

    Hydrolysis: Formation of 3-bromo-4-methoxybenzoic acid and 3-aminobenzamide.

Scientific Research Applications

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the bromine and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzamidophenyl)-3-bromo-4-hydroxybenzamide
  • N-(3-benzamidophenyl)-3-chloro-4-methoxybenzamide
  • N-(3-benzamidophenyl)-3-bromo-4-ethoxybenzamide

Uniqueness

N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group enhances its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.